O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Overview
Description
“O-(4-Chlorobenzyl)hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 38936-60-6 . It has a molecular weight of 194.06 and a molecular formula of C7H9Cl2NO .
Synthesis Analysis
The synthesis of O-(halo-substituted benzyl) hydroxylamine derivatives, such as O-(4-Chlorobenzyl)hydroxylamine hydrochloride, can be achieved through a simple one-pot preparation method . This involves O-benzylation of N-hydroxyurethane, followed by basic N-deprotection . The method is advantageous due to its chemo- and regio-selectivity, high yield, and simplicity of the purification process .Chemical Reactions Analysis
While specific chemical reactions involving “O-(4-Chlorobenzyl)hydroxylamine hydrochloride” are not available, it’s worth noting that hydroxylamine derivatives are generally known for their widespread use as synthetic intermediates . They are also structural components of numerous biological and pharmacological agents .Physical And Chemical Properties Analysis
“O-(4-Chlorobenzyl)hydroxylamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
1. Synthesis Applications
O-(4-Chlorobenzyl)hydroxylamine hydrochloride has been utilized in various synthesis applications. For instance, a study reported the synthesis of oximes from the condensation of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation, yielding oximes with high efficiency (Li, Li, & Li, 2006). Additionally, it played a role in the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine, a process that involves hydroxylamine hydrochloride and di-tert-butyl dicarbonate (Staszak & Doecke, 1993).
2. Reaction Studies
The compound has been a focal point in reaction studies. A notable example is its role in the reaction of substituted benzylideneacetylacetones, leading to the formation of various compounds under specific conditions (Kurihara, Sakaguchi, & Hirano, 1976). Another study explored the reaction of hydroxylamine hydrochloride with 4-chloro-3-formylcoumarin, resulting in unexpected compounds (Elkhateeb, Alshehri, Kirsch, & Abdel‐Hafez, 2016).
3. Environmental Chemistry Applications
In environmental chemistry, O-(4-Chlorobenzyl)hydroxylamine hydrochloride has been used to study the generation of hydroxyl radicals through the activation of hydrogen peroxide, revealing a new source of hydroxyl radical formation (Chen et al., 2015).
Safety And Hazards
properties
IUPAC Name |
O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFDVZZLHVXUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959772 | |
Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-Chlorobenzyl)hydroxylamine hydrochloride | |
CAS RN |
38936-60-6 | |
Record name | Hydroxylamine, O-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38936-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-(p-chlorobenzyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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